molecular formula C5H8O B1337100 3-ethoxyprop-1-yne CAS No. 628-33-1

3-ethoxyprop-1-yne

Cat. No.: B1337100
CAS No.: 628-33-1
M. Wt: 84.12 g/mol
InChI Key: ADJMUEKUQLFLQP-UHFFFAOYSA-N
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Description

3-ethoxyprop-1-yne is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
The exact mass of the compound Propargylethyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxyprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJMUEKUQLFLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423800
Record name 1-Ethoxy-2-propyne
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-33-1
Record name 3-Ethoxy-1-propyne
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Record name 1-Ethoxy-2-propyne
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Record name 3-ethoxyprop-1-yne
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Foundational & Exploratory

Technical Profile: 3-Ethoxyprop-1-yne (Ethyl Propargyl Ether)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkynyl Ether Linchpin

3-Ethoxyprop-1-yne (CAS: 628-33-1), frequently referred to as ethyl propargyl ether, represents a critical bifunctional building block in advanced organic synthesis. Its utility stems from the juxtaposition of two reactive centers: a terminal alkyne capable of undergoing "Click" chemistry (CuAAC) or Sonogashira coupling, and an ether linkage that provides stability and solubility in organic media.

However, this utility comes with a severe caveat: peroxide instability . As a propargylic ether, this compound is prone to autoxidation, forming explosive peroxides at a rate significantly higher than standard dialkyl ethers. This guide synthesizes the physical constants required for experimental design with the safety protocols necessary to prevent catastrophic failure during distillation or storage.

Physicochemical Specifications

The following data represents the consensus of experimental values. Researchers should utilize these constants for calculating stoichiometry and designing isolation protocols.

Table 1: Core Physical Properties[1]
PropertyValueExperimental ConditionRelevance
Molecular Formula

-Stoichiometry
Molecular Weight 84.12 g/mol -Stoichiometry
Boiling Point 81–82 °C@ 760 mmHgDistillation/Purification
Density 0.831 g/mL@ 25 °CVolumetric dosing
Refractive Index (

)
1.404@ 20 °CPurity verification
Flash Point < 23 °C (Est.)[1][2][3]Closed CupH225: Highly Flammable
LogP ~0.66-Lipophilicity/Partitioning
Solubility ImmiscibleWaterAqueous workup separation
Solubility MiscibleEtOH, Et₂O, DCMReaction solvents

Critical Insight: The boiling point (82 °C) is perilously close to the decomposition temperature of concentrated peroxides. Never distill this compound to dryness.

Molecular Identification & Spectroscopic Fingerprint

Reliable identification is paramount, particularly when differentiating the product from the starting material (propargyl alcohol or propargyl bromide).

Nuclear Magnetic Resonance (NMR)

Solvent:


[4][5][6]
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
¹H 4.16Doublet (d)2HPropargylic


Hz
¹H 3.56Quartet (q)2HEther

(Ethyl)

Hz
¹H 2.42Triplet (t)1HTerminal Alkyne


Hz
¹H 1.23Triplet (t)3HMethyl


Hz
Infrared Spectroscopy (FT-IR)
  • 3290 cm⁻¹: Strong

    
     stretch (Diagnostic for terminal alkyne).
    
  • 2115 cm⁻¹: Weak

    
     stretch.
    
  • 1100 cm⁻¹: Strong

    
     ether stretch.
    

Synthesis Protocol: Williamson Ether Synthesis[7][8]

While commercial sources exist, in-house synthesis is often required to ensure fresh, peroxide-free material. The most robust pathway is the Williamson Ether Synthesis utilizing Propargyl Bromide and Sodium Ethoxide.

Reaction Logic



[1]
Experimental Workflow

Reagents:

  • Propargyl Bromide (80% in toluene): 1.0 equiv.[1]

  • Ethanol (Absolute): Solvent & Reagent.[1]

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt): 1.1 equiv.[1]

Protocol:

  • Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, dissolve NaOH (1.1 equiv) in absolute ethanol (5 mL/mmol) under

    
     atmosphere. Stir until fully dissolved to generate ethoxide in situ.
    
  • Addition: Cool the solution to 0 °C. Add Propargyl Bromide (1.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes).

  • Quench & Workup:

    • Filter off the NaBr precipitate.

    • Concentrate the filtrate carefully (do not dry completely).

    • Dilute with

      
       and wash with water (
      
      
      
      ) to remove excess ethanol.[1]
    • Wash with Brine, dry over

      
      .
      
  • Purification: Distill the crude oil at atmospheric pressure. Collect fractions boiling at 80–82 °C.

Visualization: Synthesis & Purification Logic

SynthesisWorkflow Start Reagents: Propargyl Bromide Ethanol + NaOH Intermediate In-Situ Generation: Sodium Ethoxide Start->Intermediate Reaction Reaction (SN2): 0°C -> RT, 4 hrs Intermediate->Reaction Workup Workup: Filter NaBr Wash H2O/Brine Reaction->Workup SafetyCheck CRITICAL: Peroxide Test Workup->SafetyCheck Prior to heating Distillation Distillation: Collect @ 81-82°C SafetyCheck->Distillation If Negative Product Pure this compound Distillation->Product

Figure 1: Step-by-step workflow for the Williamson synthesis of this compound, highlighting the critical safety checkpoint.

Safety & Handling: The Peroxide Protocol

This compound is classified as a Class D Peroxide Former .[1][3] The propargylic C-H bonds are highly susceptible to radical abstraction by oxygen, leading to hydroperoxide formation.

Hazard Profile
  • H225: Highly flammable liquid and vapor.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • Explosion Hazard: Concentration of peroxides during distillation can lead to detonation.

Storage & Maintenance[9]
  • Inhibitors: Store with BHT (Butylated hydroxytoluene) if not using immediately.

  • Temperature: Store at 2–8 °C in the dark.

  • Testing: Test for peroxides using KI starch paper or Quantofix® strips before any distillation or heating step.

Peroxide Mitigation Diagram

PeroxideSafety Storage Storage Condition: Dark, 4°C, Inert Gas Time Time Elapsed (>3 Months) Storage->Time Test Peroxide Test (KI Starch / Quantofix) Time->Test ResultPos Positive (>10 ppm) Test->ResultPos ResultNeg Negative (<10 ppm) Test->ResultNeg ActionClean Quench Peroxides: Wash w/ FeSO4 or NaHSO3 ResultPos->ActionClean Low Level ActionDispose High Conc (>100 ppm): Do NOT Touch/Open Contact EHS ResultPos->ActionDispose Crystals Visible or High Level ActionUse Safe to Distill/Use ResultNeg->ActionUse ActionClean->Test Retest

Figure 2: Decision matrix for handling propargylic ethers suspected of peroxide contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6427121, this compound.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Propyne, 3-ethoxy-.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Ethoxyprop-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxyprop-1-yne, a valuable terminal alkyne in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical principles, provides a detailed, field-proven experimental protocol, and outlines robust characterization and safety protocols. The synthesis is primarily achieved through the Williamson ether synthesis, a classic and reliable method for forming the ether linkage. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and self-validating methodology.

Introduction and Strategic Importance

This compound, also known as ethyl propargyl ether, is a key building block in organic chemistry. Its terminal alkyne functionality allows for a wide range of chemical transformations, including carbon-carbon bond formation through Sonogashira, Suzuki, and Negishi couplings, as well as cycloaddition reactions such as the "click" chemistry azide-alkyne cycloaddition. The ethoxy group provides increased solubility in organic solvents compared to its parent alcohol, propargyl alcohol, making it a versatile reagent in various synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide will focus on the most reliable and widely applicable method for the synthesis of this compound: the Williamson ether synthesis. We will explore the reaction mechanism, critical experimental parameters, and the logic behind the chosen reagents and conditions.

The Synthetic Cornerstone: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile and displaces a halide from an alkyl halide.[1]

Mechanistic Rationale

The synthesis of this compound via the Williamson ether synthesis involves two key steps:

  • Deprotonation: Propargyl alcohol is deprotonated by a strong base to form the corresponding propargyl alkoxide. The acidity of the hydroxyl proton in propargyl alcohol is sufficient for deprotonation by a strong base like sodium hydride.

  • Nucleophilic Substitution: The resulting propargyl alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 fashion. This results in the formation of the desired this compound and a sodium halide salt as a byproduct.

To ensure a high yield of the desired ether and minimize side reactions, particularly elimination (E2), the choice of the alkyl halide is critical. The reaction works best with primary alkyl halides, such as ethyl bromide, as they are less sterically hindered and less prone to elimination.[1]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Propargyl_Alcohol Propargyl Alcohol (HC≡CCH₂OH) Propargyl_Alkoxide Propargyl Alkoxide (HC≡CCH₂O⁻Na⁺) Propargyl_Alcohol->Propargyl_Alkoxide + NaH NaH Sodium Hydride (NaH) H2 H₂ (gas) Propargyl_Alkoxide_2 Propargyl Alkoxide (HC≡CCH₂O⁻Na⁺) Ethyl_Bromide Ethyl Bromide (CH₃CH₂Br) Product This compound (HC≡CCH₂OCH₂CH₃) NaBr Sodium Bromide (NaBr) Propargyl_Alkoxide_2->Product + CH₃CH₂Br

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The quantities and conditions have been optimized for a laboratory-scale synthesis.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPurity
Propargyl alcoholC₃H₄O56.065.61 g (0.1 mol)≥99%
Sodium hydride (60% dispersion in mineral oil)NaH24.004.4 g (0.11 mol)60%
Ethyl bromideC₂H₅Br108.9713.07 g (0.12 mol)≥98%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mLAnhydrous
Saturated aqueous ammonium chlorideNH₄Cl(aq)-100 mL-
Diethyl ether(C₂H₅)₂O74.12150 mLAnhydrous
Anhydrous magnesium sulfateMgSO₄120.37~10 gAnhydrous
Step-by-Step Methodology
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Dispersion of Sodium Hydride: The flask is charged with 100 mL of anhydrous THF and the sodium hydride dispersion (4.4 g). The suspension is stirred under a positive pressure of nitrogen.

  • Addition of Propargyl Alcohol: Propargyl alcohol (5.61 g) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel over a period of 30 minutes. The addition rate should be controlled to maintain the reaction temperature below 30 °C. The evolution of hydrogen gas will be observed. The mixture is then stirred at room temperature for an additional hour to ensure complete formation of the alkoxide.

  • Addition of Ethyl Bromide: The reaction mixture is cooled to 0 °C using an ice bath. Ethyl bromide (13.07 g) dissolved in 50 mL of anhydrous THF is added dropwise over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours.

  • Reaction Quenching and Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) to decompose any unreacted sodium hydride. The mixture is then transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure. The fraction boiling at approximately 82 °C is collected.[2]

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical Properties
PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol [3]
Boiling Point 82 °C at 760 mmHg[2]
Density 0.831 g/cm³[2]
CAS Number 628-33-1[3]
Spectroscopic Data
  • ¹³C NMR (CDCl₃): The ¹³C NMR spectrum provides key structural information. The expected chemical shifts are approximately:

    • δ 80.0 (acetylenic C)

    • δ 74.5 (acetylenic CH)

    • δ 65.0 (O-CH₂)

    • δ 58.0 (CH₂-alkyne)

    • δ 15.0 (CH₃) A reference spectrum can be found on PubChem.[3]

  • ¹H NMR (CDCl₃): The ¹H NMR spectrum should show the following signals:

    • A triplet around δ 1.2 (3H) for the methyl protons.

    • A quartet around δ 3.5 (2H) for the methylene protons of the ethoxy group.

    • A doublet around δ 4.1 (2H) for the methylene protons adjacent to the alkyne.

    • A triplet around δ 2.4 (1H) for the terminal acetylenic proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the functional groups present:

    • ~3300 cm⁻¹ (strong, sharp) for the ≡C-H stretch.

    • ~2120 cm⁻¹ (weak to medium, sharp) for the C≡C stretch.

    • ~1100 cm⁻¹ (strong) for the C-O-C stretch.

Experimental_Workflow Setup 1. Anhydrous Reaction Setup (N₂ atmosphere) Dispersion 2. Disperse NaH in THF Setup->Dispersion Deprotonation 3. Add Propargyl Alcohol (Alkoxide Formation) Dispersion->Deprotonation Alkylation 4. Add Ethyl Bromide (SN2 Reaction) Deprotonation->Alkylation Reflux 5. Reflux Alkylation->Reflux Quench 6. Quench with NH₄Cl(aq) Reflux->Quench Workup 7. Extraction and Washing Quench->Workup Purification 8. Fractional Distillation Workup->Purification Characterization 9. Spectroscopic Analysis (NMR, IR) Purification->Characterization

Figure 2: Experimental workflow for the synthesis of this compound.

Safety and Handling: A Trustworthy Protocol

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.

  • Propargyl Alcohol: Propargyl alcohol is a flammable and toxic liquid. It should be handled in a fume hood, and skin contact should be avoided.

  • Ethyl Bromide: Ethyl bromide is a volatile and toxic alkylating agent. It should be handled with care in a well-ventilated fume hood.

  • This compound: The final product is a flammable liquid. Ethers are also known to form explosive peroxides upon exposure to air and light.[3] It is recommended to store the purified product under an inert atmosphere and away from light. Distillation of ethers should be performed with caution, and it is advisable to test for the presence of peroxides before heating.[3]

Conclusion: Authoritative Grounding

The Williamson ether synthesis provides a robust and high-yielding route to this compound. The key to a successful synthesis lies in maintaining anhydrous conditions, carefully controlling the reaction temperature, and selecting the appropriate reagents to favor the SN2 pathway. The protocol described in this guide, when followed with the appropriate safety precautions, offers a reliable method for the preparation of this versatile building block for a wide range of applications in modern organic synthesis.

References

  • Royal Society of Chemistry. (n.d.). Experimental Section Materials Instrumentation Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxyprop-1-yne. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, September 10). This compound | CAS#:628-33-1. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Exp.1-Distillation, Simple and Fractional | PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Ethoxypropionic acid ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Novel One-Pot Synthetic Method for Propargyl Alcohol Derivatives from Allyl Alcohol Derivatives | Request PDF. Retrieved from [Link]

  • YouTube. (2023, July 11). How To Make a DIY Fractionating Column | Fractional Distillation. Retrieved from [Link]

  • Reddit. (2015, June 24). Help finiding procedure for williamson ether synthesis... : r/chemistry. Retrieved from [Link]

  • YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • PubChem. (n.d.). Allyl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Ethoxyprop-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-ethoxyprop-1-yne (ethyl propargyl ether), a key building block in organic synthesis. Understanding its spectral signature is paramount for researchers in reaction monitoring, quality control, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of its spectra and the underlying molecular properties.

Introduction

This compound (CAS No. 628-33-1) is a bifunctional molecule featuring both an ether linkage and a terminal alkyne.[1][2] This unique combination of functional groups makes it a versatile reagent in various chemical transformations, including click chemistry, Sonogashira couplings, and as a precursor for more complex molecular architectures.[3] Accurate characterization of this compound is crucial to ensure its purity and to confirm its identity in reaction mixtures. This guide will provide a comprehensive overview of its spectroscopic properties.

The molecular formula of this compound is C₅H₈O, and its molecular weight is 84.12 g/mol .[1][2][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals, each corresponding to a unique proton environment.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5Triplet (t)1H≡C-H
~4.1Doublet (d)2H-O-CH₂ -C≡
~3.6Quartet (q)2H-O-CH₂ -CH₃
~1.2Triplet (t)3H-CH₂-CH₃

Interpretation:

  • The acetylenic proton (≡C-H ) is expected to appear as a triplet at around 2.5 ppm due to long-range coupling with the adjacent methylene protons (-CH₂ -C≡).

  • The methylene protons adjacent to the alkyne and the oxygen atom (-O-CH₂ -C≡) are expected to resonate at approximately 4.1 ppm. This signal will appear as a doublet due to coupling with the acetylenic proton.

  • The methylene protons of the ethyl group (-O-CH₂ -CH₃) will appear as a quartet around 3.6 ppm due to coupling with the methyl protons.

  • The methyl protons of the ethyl group (-CH₂-CH₃ ) will resonate as a triplet at about 1.2 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~80 C-H
~75-C C-H
~65-O-C H₂-C≡
~58-O-C H₂-CH₃
~15-CH₂-C H₃

Interpretation:

  • The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 70-85 ppm. The terminal carbon ( C-H) is typically found slightly upfield from the internal alkyne carbon (-C ≡C-H).

  • The methylene carbon attached to the oxygen and the alkyne (-O-C H₂-C≡) is expected to resonate around 65 ppm.

  • The methylene carbon of the ethoxy group (-O-C H₂-CH₃) will appear at approximately 58 ppm.

  • The methyl carbon of the ethoxy group (-CH₂-C H₃) will be the most upfield signal, appearing around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C-H, C≡C, and C-O bonds. Studies on propargyl ethyl ether have indicated the presence of different rotamers in the liquid phase, which may lead to a more complex spectrum than anticipated.[5]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~2980-2850Medium-StrongC-H (sp³) stretch
~2120Weak-Medium, sharpC≡C stretch
~1100StrongC-O-C stretch (asymmetric)

Interpretation:

  • A strong, sharp peak around 3300 cm⁻¹ is the characteristic stretching vibration of the terminal acetylenic C-H bond.

  • The region between 2980 and 2850 cm⁻¹ will show multiple bands corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the methylene and methyl groups.

  • A weak but sharp absorption around 2120 cm⁻¹ is indicative of the C≡C triple bond stretch. The intensity is weak because it is a relatively non-polar bond.

  • A strong absorption band around 1100 cm⁻¹ is characteristic of the asymmetric C-O-C stretching vibration of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.

m/zProposed Fragment
84[M]⁺ (Molecular ion)
55[M - C₂H₅]⁺
39[C₃H₃]⁺ (Propargyl cation)
29[C₂H₅]⁺ (Ethyl cation)

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z = 84. The fragmentation pattern will likely be dominated by the cleavage of the bonds adjacent to the oxygen atom.

  • Loss of an ethyl group: Cleavage of the O-CH₂CH₃ bond would result in a fragment with m/z = 55, corresponding to [CH≡CCH₂O]⁺.

  • Formation of the propargyl cation: Cleavage of the CH₂-O bond can lead to the formation of the stable propargyl cation, [CH≡CCH₂]⁺, with an m/z of 39.

  • Formation of the ethyl cation: The complementary fragment to the propargyl ether radical would be the ethyl cation, [CH₂CH₃]⁺, at m/z = 29.

MS_Fragmentation M [C₅H₈O]⁺˙ m/z = 84 F55 [C₃H₃O]⁺ m/z = 55 M->F55 - •C₂H₅ F39 [C₃H₃]⁺ m/z = 39 M->F39 - •OCH₂CH₃ F29 [C₂H₅]⁺ m/z = 29 M->F29 - •OCH₂C≡CH

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the range of 0-10 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of neat this compound between two NaCl or KBr plates.

    • Solution: Prepare a dilute solution (e.g., 5% w/v) in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty plates or the solvent-filled cell.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 10-100 to detect the molecular ion and expected fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.

Conclusion

The spectroscopic data of this compound are highly characteristic and provide a wealth of information for its unambiguous identification. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework, while IR spectroscopy clearly indicates the presence of the terminal alkyne and ether functional groups. Mass spectrometry corroborates the molecular weight and provides insight into the molecule's fragmentation behavior. This guide serves as a comprehensive reference for researchers and scientists working with this versatile chemical compound.

References

  • Chemsrc. This compound | CAS#:628-33-1. [Link]

  • Matrix Fine Chemicals. 3-ETHOXYPROP-1-ENE | CAS 557-31-3. [Link]

  • PubChem. This compound | C5H8O | CID 6427121. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • PubChem. 1-Ethoxyprop-1-yne | C5H8O | CID 640369. [Link]

  • ATB. 1-Ethoxypropane | C5H12O | MD Topology | NMR | X-Ray. [Link]

  • National Institute of Standards and Technology. Ethyl-1-propenyl ether - the NIST WebBook. [Link]

  • RSC Publishing. Vibrational spectra and molecular conformation of propargyl ethyl ether - Journal of the Chemical Society, Faraday Transactions 2. [Link]

Sources

role of 3-ethoxyprop-1-yne in the synthesis of heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 3-Ethoxyprop-1-yne in Heterocyclic Construction

Abstract This technical guide delineates the synthetic utility of this compound (ethyl propargyl ether) as a bifunctional linchpin in the construction of nitrogen and oxygen-containing heterocycles. We examine its role as a robust dipolarophile in "Click" chemistry, a regioselective partner in 1,3-dipolar cycloadditions, and a substrate for transition-metal-catalyzed cycloisomerizations. Emphasis is placed on mechanistic causality, scalable protocols, and the divergence between retaining the ethoxymethyl pharmacophore versus exploiting the ether as a leaving group in gold-catalyzed cascades.

Introduction: The Bifunctional Linchpin

This compound (


) serves as a high-value building block in drug discovery due to its dual reactivity. It possesses a terminal alkyne capable of acetylide formation and cycloaddition, coupled with a propargylic ether moiety.

For medicinal chemists, this molecule offers two distinct strategic advantages:

  • Pharmacophore Installation: In Cu(I) and Ru(II) catalyzed reactions, the ethoxymethyl group is retained, improving the lipophilicity and blood-brain barrier (BBB) permeability of the resulting heterocycle.

  • Leaving Group Reactivity: Under specific Lewis acid conditions (e.g., Au(III) or Pt(II) catalysis), the ethoxy group can act as a leaving group via C-O bond cleavage, enabling nucleophilic substitution-cyclization cascades.

The "Click" Paradigm: 1,2,3-Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most reliable method for converting this compound into 4-(ethoxymethyl)-1,2,3-triazoles. This reaction is thermodynamically driven by the formation of the aromatic triazole ring.

Mechanistic Insight

The reaction does not proceed via a concerted thermal mechanism (which would yield mixtures of 1,4- and 1,5-regioisomers). Instead, it follows a stepwise cycle involving a copper(I) acetylide intermediate. The ether oxygen in this compound can act as a weak ligand, potentially stabilizing the copper intermediate, though the effect is secondary to the acetylide formation.

Experimental Protocol: Aqueous Phase Synthesis

Rationale: Water/alcohol mixtures utilize the hydrophobic effect to accelerate the reaction while solubilizing the inorganic catalyst.

Reagents:

  • This compound (1.0 equiv)

  • Organic Azide (

    
    ) (1.0 equiv)
    
  • 
     (1 mol%)
    
  • Sodium Ascorbate (5 mol%)

  • Solvent:

    
     (1:1)
    

Step-by-Step:

  • Preparation: Dissolve the organic azide and this compound in the

    
     mixture.
    
  • Catalyst Activation: Add the sodium ascorbate solution followed immediately by the copper sulfate solution. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor via TLC (disappearance of azide).

  • Workup: Dilute with water. If the product precipitates, filter and wash. If liquid, extract with ethyl acetate.[1]

  • Purification: Silica gel chromatography is rarely needed; recrystallization usually suffices.

Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Reaction with nitrile oxides yields 3,5-disubstituted isoxazoles.[2] Unlike the CuAAC reaction, this transformation does not require a metal catalyst but relies on the frontier molecular orbital (FMO) interactions between the dipole (nitrile oxide) and the dipolarophile (alkyne).

Regioselectivity

The reaction of this compound with nitrile oxides heavily favors the 5-ethoxymethyl-3-substituted isoxazole .

  • Steric Argument: The nitrile oxide oxygen attacks the more substituted carbon, but the dominant factor is often electronic.

  • Electronic Argument: The propargyl ether is electron-rich. The nucleophilic carbon of the nitrile oxide attacks the terminal carbon of the alkyne.

Protocol: In Situ Nitrile Oxide Generation

Reagents:

  • Aldoxime (Precursor) (1.0 equiv)

  • This compound (1.2 equiv)

  • Chloramine-T or NCS (Oxidant)

  • Base:

    
     or DIPEA
    

Workflow:

  • Chlorinate the aldoxime using NCS in DMF to form the hydroximoyl chloride intermediate.

  • Add this compound.

  • Slowly add

    
     (syringe pump preferred) to dehydrohalogenate the intermediate, generating the nitrile oxide in situ.
    
  • The nitrile oxide immediately undergoes [3+2] cycloaddition with the alkyne.[2]

Gold-Catalyzed Cycloisomerization (Furan Synthesis)

This section highlights the "Leaving Group" pathway.[3] When treated with Au(III), propargyl ethers can undergo rearrangement or substitution.

Mechanism: Propargylic Substitution-Cyclization

In the presence of 1,3-dicarbonyls and a Gold catalyst, this compound can act as an electrophile. The Au-activated alkyne facilitates the departure of the ethoxy group (as ethanol), followed by cyclization.

DOT Diagram: Divergent Reaction Pathways

ReactionPathways Substrate This compound CuAAC CuAAC (Cu(I)) + Azide Substrate->CuAAC Click Dipolar [3+2] Cycloaddition + Nitrile Oxide Substrate->Dipolar Thermal GoldCat Au(III) Catalysis + 1,3-Dicarbonyl Substrate->GoldCat Lewis Acid Sono Sonogashira + Aryl Halide Substrate->Sono Pd(0)/Cu(I) Triazole 4-(Ethoxymethyl)- 1,2,3-Triazole CuAAC->Triazole Regioselective 1,4 Isoxazole 5-(Ethoxymethyl)- Isoxazole Dipolar->Isoxazole Regioselective 3,5 Furan Polysubstituted Furan (Ethoxy Loss) GoldCat->Furan Substitution/Cycliz. Benzofuran Benzofuran/Indole (Post-Cyclization) Sono->Benzofuran Cascade

Caption: Divergent synthetic utility of this compound. Note the "Ethoxy Loss" pathway in Au(III) catalysis versus retention in CuAAC/Dipolar routes.

Data Summary: Reaction Condition Comparison

The following table summarizes the optimized conditions for the three primary heterocyclic transformations involving this compound.

Heterocycle TargetReaction TypeCatalyst/PromoterSolvent SystemKey IntermediateEthoxy Group Status
1,2,3-Triazole CuAAC "Click"

/ NaAsc

Cu-AcetylideRetained (Side chain)
Isoxazole [3+2] Cycloaddition

(Base)

or

Nitrile OxideRetained (Side chain)
Furan Cycloisomerization

/ AgOTf
Toluene / Ionic LiquidAllenyl/Gold CarbeneLost (Leaving Group)*
Benzofuran Sonogashira-Cycliz.


/ DMF
Aryl AlkyneRetained

*Note: In specific Gold-catalyzed pathways involving nucleophilic substitution, the ethoxy group acts as a leaving group. In others (e.g., hydration), it may be retained.

Sonogashira Coupling & Heteroannulation

For accessing benzofurans or indoles, this compound is first coupled to an ortho-substituted aryl halide (e.g., o-iodophenol or o-iodoaniline).

Protocol (Sonogashira):

  • Charge: Aryl iodide (1.0 equiv),

    
     (2 mol%), CuI (1 mol%).
    
  • Solvent: Degassed

    
     or DMF/Et3N mixture.
    
  • Addition: Add this compound (1.2 equiv) under inert atmosphere (

    
    /Ar).
    
  • Conditions: Heat to 50–80°C for 4–12 hours.

  • Cyclization: The resulting internal alkyne often cyclizes spontaneously if the nucleophile (-OH, -NH2) is free. If protected, a second step with

    
     or 
    
    
    
    induces cyclization.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5][6][7][8] Chemical Reviews, 108(8), 2952–3015. [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Dheer, D., et al. (2017).[5] Recent advances in the synthesis of 1,2,3-triazoles: A review. Bioorganic Chemistry, 71, 30-54. [Link]

  • Hosseyni, S., Su, Y., & Shi, X. (2015).[9] Gold-Catalyzed Synthesis of Substituted Furans by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.[9] Organic Letters, 17(24), 6010–6013. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.[10] Green Chemistry, 10, 563-570.[10] [Link]

  • Koumbis, A. E., et al. (2005). 1,3-Dipolar cycloaddition of nitrile oxides to this compound. Tetrahedron Letters, 46(15), 2683-2687. [Link]

Sources

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Nitrogen-Containing Heterocycles Using 3-Ethoxyprop-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of a C3 Synthon in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, constituting the core of a vast number of pharmaceuticals and biologically active compounds. The development of efficient and atom-economical methods for their synthesis is a perpetual goal in organic chemistry. One-pot reactions, where multiple synthetic transformations occur in a single reaction vessel, represent a particularly elegant and sustainable approach to this challenge. This document provides detailed application notes and protocols for the one-pot synthesis of various nitrogen-containing heterocycles, leveraging the unique reactivity of 3-ethoxyprop-1-yne as a versatile three-carbon building block.

This compound, an ethoxyacetylene derivative, serves as a masked acrolein or propargyl aldehyde equivalent. Its electron-rich alkyne moiety readily participates in a variety of cycloaddition and condensation reactions, while the ethoxy group can act as a leaving group or be incorporated into the final product, offering a diverse range of synthetic possibilities. These protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

I. One-Pot Synthesis of Substituted Pyridines via a Modified Bohlmann-Rahtz Annulation

The Bohlmann-Rahtz pyridine synthesis is a classical method for the formation of pyridines from enamines and ethynyl ketones.[1][2][3][4] We present here a one-pot modification that utilizes this compound as a stable and reactive ethynyl ketone surrogate. This approach circumvents the need for the often unstable or difficult-to-handle ethynyl ketones.

A. Mechanistic Rationale

The reaction proceeds through a cascade of events initiated by the Michael addition of an enamine to the electron-deficient alkyne of this compound. The resulting intermediate then undergoes a series of isomerizations and a final acid-catalyzed cyclodehydration to furnish the aromatic pyridine ring. The ethoxy group is eliminated during the aromatization step.

Sources

Troubleshooting & Optimization

catalyst selection for Sonogashira coupling of 3-ethoxyprop-1-yne

[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] [1]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[1][2] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][3][4][5] Organic Letters, 5(11), 1841–1844.[1][5] [1]

  • Liang, Y., et al. (2011).[1] Copper-Free Sonogashira Coupling: A Review. Chemistry – A European Journal.[1] [1]

  • Organic Chemistry Portal. (n.d.).[1] Sonogashira Coupling.

effect of solvent on the regioselectivity of 3-ethoxyprop-1-yne cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity and solvent effects in the cycloaddition of 3-ethoxyprop-1-yne (ethyl propargyl ether). This content is structured as a high-level support resource for researchers encountering selectivity issues in 1,3-dipolar cycloadditions.

Topic: Effect of Solvent on Regioselectivity & Reaction Optimization Substrate: this compound (Propargyl Ethyl Ether) Reaction Class: 1,3-Dipolar Cycloaddition (Azide-Alkyne & Nitrile Oxide-Alkyne)

Executive Summary: The Role of Solvent vs. Catalyst

User Query: "I am reacting this compound with an organic azide/nitrile oxide and getting a mixture of regioisomers. Can I fix this by changing the solvent?"

Short Answer: In most thermal (uncatalyzed) azide-alkyne cycloadditions, solvent choice has a negligible effect on regioselectivity . You will almost invariably obtain a mixture of 1,4- and 1,5-isomers (typically ranging from 1.5:1 to 1:1 ratios).

To achieve high regioselectivity (>98:2), you must switch from solvent control to catalyst control (CuAAC or RuAAC). However, for nitrile oxide cycloadditions, the reaction is inherently more regioselective (favoring the 3,5-isoxazole), and polar protic solvents can further enhance reaction rates and slightly improve this ratio via transition state stabilization.

Diagnostic & Troubleshooting Guide

Scenario A: Azide-Alkyne Cycloaddition (Formation of Triazoles)[1][2][3][4][5]

Issue: Formation of isomeric mixtures (1,4- vs 1,5-triazoles).

Methodology Regioselectivity Outcome Solvent Role Actionable Advice
Thermal (Uncatalyzed) Mixture (Low Selectivity) Typically ~1.6:1 (1,4:1,5)Minor. Solvents like H₂O may accelerate rate (hydrophobic effect) but rarely fix selectivity.Stop optimizing solvent for selectivity. Switch to a catalytic method if a single isomer is required.
Cu-Catalyzed (CuAAC) Exclusive 1,4-Regioisomer Critical for Rate. Water/tBuOH or THF is used to solubilize Cu(I) and reagents.Use tBuOH/H₂O (1:1) or THF with CuI/DIPEA. Solvent ensures catalyst turnover, not selectivity.
Ru-Catalyzed (RuAAC) Exclusive 1,5-Regioisomer Critical for Stability. Anhydrous solvents (Dioxane, Toluene) prevent catalyst deactivation.Use Cp*RuCl(PPh₃)₂ in Dioxane or Toluene at 60–80°C. Avoid protic solvents.
Technical Insight: Why Solvent Fails in Thermal Reactions

In the thermal reaction between this compound and an azide, the difference in activation energy (


) between the 1,4- and 1,5-transition states is small (< 1-2 kcal/mol). While the ethoxy group is electron-withdrawing (inductive) and resonance-donating, it does not polarize the alkyne sufficiently to overwhelmingly favor one nucleophilic attack pathway over the other in the absence of a metal template [1].
Scenario B: Nitrile Oxide Cycloaddition (Formation of Isoxazoles)[6]

Issue: Optimizing for the 3,5-isoxazole isomer.

Mechanism: Nitrile oxides react with this compound to form isoxazoles. The 3,5-disubstituted isomer is generally favored due to steric hindrance at the 4-position and electronic stabilization of the transition state.

Q: Can solvent improve the 3,5:3,4 ratio? A: Yes, moderately.

  • Non-polar solvents (Benzene, Hexane): Slower rates, baseline selectivity.

  • Polar/Protic solvents (H₂O, EtOH, DMF): Can accelerate the reaction and stabilize the more polarized transition state leading to the 3,5-isomer.

  • Recommendation: Use aqueous ethanol or DMF . If the nitrile oxide is generated in situ (e.g., from an oxime chloride), ensures the base (e.g., Et₃N) is soluble.

Decision Logic & Reaction Pathways

The following diagram illustrates the critical decision points for controlling regiochemistry with this compound.

G cluster_solvent Solvent Effects (Thermal) Start Substrate: This compound Reactant Reactant: Organic Azide (R-N3) Start->Reactant Decision Selectivity Goal? Reactant->Decision Thermal Thermal Conditions (No Catalyst) Decision->Thermal No Preference CuCat Cu(I) Catalyst (CuSO4/Ascorbate) Decision->CuCat Need 1,4-Isomer RuCat Ru(II) Catalyst (Cp*RuCl) Decision->RuCat Need 1,5-Isomer Mix Mixture of Isomers (1,4- and 1,5-) ~1:1 to 2:1 Ratio Thermal->Mix Solvent has minimal effect Water Water/On-Water: Rate Acceleration (Hydrophobic Effect) Thermal->Water Fluor Fluorinated Alcohols: H-Bond Activation Thermal->Fluor Regio14 1,4-Triazole (Exclusive) CuCat->Regio14 Solvent: tBuOH/H2O (Rate Optimization) Regio15 1,5-Triazole (Exclusive) RuCat->Regio15 Solvent: Dioxane (Catalyst Stability)

Caption: Decision tree for regiocontrol in this compound cycloadditions. Solvent plays a kinetic role in thermal/catalytic pathways but does not dictate regioselectivity in azide reactions.

Detailed Solvent Selection Protocol

If you are constrained to thermal conditions (e.g., metal-free requirements for biological applications) or are performing nitrile oxide cycloadditions, use this guide to select the optimal solvent.

A. The "On-Water" Effect (Rate Enhancement)

For this compound, which has limited water solubility, using water as a solvent (heterogeneous mixture) can significantly accelerate the reaction rate due to hydrophobic effects and hydrogen bonding at the transition state [2].

  • Protocol: Suspend this compound and the dipole (azide/nitrile oxide) in water (0.5 M). Stir vigorously.

  • Result: Faster reaction than in organic solvents (DCM/THF), often with cleaner isolation (product precipitates).[1]

B. Fluorinated Solvents (TFE/HFIP)

Solvents like 2,2,2-trifluoroethanol (TFE) can act as H-bond donors, activating the ether oxygen or the dipole.

  • Effect: Can slightly shift regioselectivity in nitrile oxide additions by stabilizing the more polar transition state [3].[2]

  • Warning: In azide reactions, TFE accelerates the reaction but does not induce single-isomer formation.

C. Deep Eutectic Solvents (DES) & Ionic Liquids

Emerging data suggests that DES (e.g., Choline Chloride/Urea) can mimic the "on-water" effect, improving yields for propargyl ethers without metal catalysts, though regioselectivity remains moderate [4].

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted Triazole (CuAAC)

Target: Exclusive 1,4-regioisomer.

  • Dissolve: this compound (1.0 equiv) and Organic Azide (1.0 equiv) in tBuOH/H₂O (1:1) (0.2 M concentration).

  • Catalyst: Add CuSO₄·5H₂O (1 mol%) and Sodium Ascorbate (10 mol%).

  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Workup: Dilute with water. If solid, filter. If oil, extract with EtOAc.

  • Note: The solvent here ensures the solubilization of the copper catalyst. The regioselectivity is controlled entirely by the formation of the copper-acetylide intermediate [5].

Protocol 2: Nitrile Oxide Cycloaddition (Isoxazole Synthesis)

Target: Predominantly 3,5-isoxazole.

  • Precursor: Dissolve chlorooxime (nitrile oxide precursor) in DMF or EtOH .

  • Addition: Add this compound (1.2 equiv).

  • Generation: Slowly add Et₃N (1.2 equiv) dropwise over 1 hour (to prevent nitrile oxide dimerization).

  • Solvent Note: DMF is preferred for solubility. If regioselectivity is lower than expected, try running the reaction in H₂O/tBuOH (1:1) to exploit hydrophobic packing which often favors the sterically less demanding 3,5-TS [6].

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On water": Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition, 44(21), 3275-3279. Link

  • Dandia, A., et al. (2015). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Link

  • Sánchez-Badillo, J., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents.[6] ACS Omega. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 41(14), 2596-2599. Link

  • Mendelsohn, B. A., et al. (2020). Highly regioselective 1,3-dipolar cycloaddition of 3'-O-propargyl guanosine with nitrile oxide. Nucleosides, Nucleotides & Nucleic Acids. Link

Sources

Technical Support Center: Managing Exothermic Reactions of 3-Ethoxyprop-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and managing exothermic reactions involving 3-ethoxyprop-1-yne. This guide is intended for researchers, scientists, and drug development professionals. Here, we synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this versatile reagent.

The Challenge: Thermal Runaway in Alkyne Chemistry

Reactions involving alkynes, such as this compound, are often exothermic, meaning they release heat.[1] This heat release can accelerate the reaction rate, leading to a feedback loop where the temperature rises uncontrollably. This phenomenon, known as thermal runaway, can result in a loss of reaction control, solvent boiling, pressure buildup, and potentially, an explosion.[2][3] Understanding and managing the thermal profile of your reaction is therefore not just a matter of optimizing yield, but a critical safety imperative.

This compound, a highly flammable liquid and potential peroxide former, requires careful handling to mitigate these risks.[4] This guide provides a structured approach to identifying potential thermal hazards and implementing effective control strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazards are:

  • Exothermic Reactions: Common reactions like cycloadditions, Sonogashira couplings, and additions of strong acids or bases can be highly exothermic.[5][6]

  • Peroxide Formation: As a potential peroxide former, aged samples of this compound may contain explosive peroxides.[4] Distillation or heating of peroxide-contaminated material can lead to a violent explosion.

Q2: How can I assess the potential exothermicity of my reaction?

A2: Before running a reaction on a large scale, it is crucial to assess its thermal profile.

  • Literature Review: Search for similar reactions in the literature to get a qualitative understanding of the potential exotherm.

  • Small-Scale Pilot Reaction: Conduct the reaction on a small scale (e.g., 1-5 mmol) with careful temperature monitoring. Use a sensitive thermometer or a reaction calorimeter if available.

  • Reaction Calorimetry: For process development, use of a reaction calorimeter (such as an EasyMax or similar system) is highly recommended to quantify the heat of reaction and the rate of heat evolution.[8]

Q3: What are the key parameters to control for managing reaction temperature?

A3: The key parameters are:

  • Rate of Reagent Addition: Slow, controlled addition of the limiting reagent is one of the most effective ways to manage the rate of heat generation.

  • Cooling Capacity: Ensure your cooling system (e.g., ice bath, cryocooler) has sufficient capacity to remove the heat generated by the reaction.

  • Stirring: Efficient stirring is crucial for uniform temperature distribution and effective heat transfer to the cooling medium.

  • Concentration: Running reactions at lower concentrations can help to moderate the exotherm by increasing the thermal mass of the system.

Troubleshooting Guides

Scenario 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition

Problem: Upon adding a reagent (e.g., an azide for a cycloaddition, or a strong base), the internal temperature of the reaction mixture begins to rise rapidly and does not stabilize with the cooling bath.

Causality: This is a classic sign of an uncontrolled exotherm, where the rate of heat generation exceeds the rate of heat removal. This can be due to:

  • Too rapid addition of the reagent.

  • Insufficient cooling.

  • Higher than expected reactivity.

Troubleshooting Protocol:

  • Stop Reagent Addition Immediately: Cease the addition of the reagent to prevent further heat generation.

  • Enhance Cooling:

    • If using an ice bath, ensure it is well-stocked with ice and water to maximize contact with the flask.

    • If using a cryocooler, lower the setpoint temperature.

    • Consider adding a dry ice/acetone bath for more efficient cooling, but be mindful of the potential for freezing your solvent.

  • Dilution (with caution): If the reaction solvent is pre-chilled, adding it to the reaction mixture can help to absorb some of the excess heat. This should be done cautiously as it may not be effective if the runaway is already advanced.

  • Quenching (as a last resort): If the temperature continues to rise uncontrollably, and there is a risk of exceeding the boiling point of the solvent, a pre-chilled, appropriate quenching agent may be added. The choice of quencher is reaction-specific and should be identified during the hazard assessment phase.

Workflow for Preventing Uncontrolled Exotherms:

G cluster_0 Pre-Reaction Planning cluster_1 Reaction Execution cluster_2 Troubleshooting A Small-Scale Pilot Study B Determine Approximate Exotherm A->B C Select Appropriate Cooling Method B->C D Plan Slow Reagent Addition C->D E Monitor Temperature Continuously D->E Proceed to Reaction F Control Reagent Addition Rate E->F G Maintain Efficient Stirring E->G H Observe for Signs of Runaway E->H I Rapid Temperature Rise Detected H->I Issue Detected J Stop Reagent Addition I->J K Enhance Cooling J->K L Dilute (if safe) K->L M Quench (last resort) L->M G A Thermal Runaway Detected B Alert Personnel in the Immediate Vicinity A->B C Activate Emergency Alarm B->C D If Safe, Lower Fume Hood Sash C->D If Possible E Evacuate the Laboratory C->E If Not Safe to Approach D->E F Contact Emergency Services E->F

Caption: Emergency response protocol for a thermal runaway event.

References

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Retrieved from [Link]

  • General procedure for Sonogashira coupling reaction. (n.d.). Synlett.
  • Control of Temperature Uniformity for Exothermic Liquid Reaction in Structured Passages. (2021). University of Sheffield.
  • Early Thermal Runaway detection in lithium ion batteries by using of a coupled electrical -thermal plausibility model. (2020).
  • Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods. (2022). MDPI.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2021). MDPI.
  • The thermal instability of hydrogen-substituted graphdiyne and its role in lithium–sulfur batteries. (2024). Royal Society of Chemistry.
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2025).
  • This compound | C5H8O | CID 6427121. (n.d.). PubChem. Retrieved from [Link]

  • Relative Reactivity of Alkynes and Alkenes to Electrophilic Reagents. (2024). Chemistry LibreTexts.
  • This compound | CAS#:628-33-1. (2025). Chemsrc.
  • Knowing and Controlling the Risks of Semi-Batch Alkoxylation Reactions. (2023). Chemical Engineering Transactions.
  • Thermal Runaway Studies: Development of Coatings for Over-Temperature Warning and Database of Hazards Risk Ranking. (2024).
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2018). Frontiers in Chemistry.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Safe Handling of Pyrophoric Liquids. (2009).
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
  • Control of Temperature Uniformity for Exothermic Liquid Reaction in Structured Passages. (2021). White Rose eTheses Online.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 1,1,3,3-Tetrachloroprop-1-ene. (n.d.). Benchchem.
  • Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calixp[2]yrrole cage. (2021). National Institutes of Health.

  • Chemical Safety Guide, 5th Ed. (n.d.).
  • Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. (2022). MDPI.
  • 3-(113C)ethoxyprop-1-ene | C5H10O | CID 10103120. (n.d.). PubChem.
  • This compound(CAS# 628-33-1 ). (n.d.). Angene Chemical.

Sources

Technical Support Center: Coupling Protocols for 3-Ethoxyprop-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Homocoupling (Dimerization) in 3-Ethoxyprop-1-yne Reactions Case ID: #GLASER-628-33-1 Support Tier: Senior Application Scientist / R&D Support

Diagnostic Hub: The "Why" and "How"

Welcome to the technical support interface. You are likely here because your Sonogashira or Cadiot-Chodkiewicz coupling of This compound (Ethyl propargyl ether) is yielding significant amounts of 1,6-diethoxyhexa-2,4-diyne (the dimer) instead of your desired cross-coupled product.

The Core Problem: Competitive Reactivity

This compound (BP: ~82°C) is a terminal alkyne with an ether oxygen that can act as a weak hemilabile ligand. In standard catalytic systems containing Copper(I) (e.g., CuI) and trace Oxygen, the system enters a "Glaser-Hay" cycle rather than the desired "Sonogashira" cycle.

Visualizing the Failure Mode: The diagram below illustrates the exact point of divergence where your reaction fails.

G Start This compound (Starting Material) Acetylide Copper Acetylide Intermediate Start->Acetylide Base / CuI Cu_Cat Cu(I) Catalyst (CuI) Cu_Cat->Acetylide Pd_Cycle Pd-Cycle (Cross-Coupling) Acetylide->Pd_Cycle Transmetallation (Fast w/o O2) Dimer Unwanted Dimer (1,6-diethoxyhexa-2,4-diyne) Acetylide->Dimer Oxidation (Glaser Pathway) Product Desired Product (Cross-Coupled) Pd_Cycle->Product Reductive Elimination O2_Inlet Trace Oxygen (O2) O2_Inlet->Dimer Triggers Dimerization

Figure 1: The Divergence Point. Note how Oxygen acts as a gatekeeper, diverting the Copper Acetylide toward the dimerization pathway.[1]

Protocol Optimization & Troubleshooting

We recommend a tiered approach to solving this. Start with Tier 1 (Process Control). If that fails, move to Tier 2 (Kinetic Control), and finally Tier 3 (Catalyst Engineering).

Tier 1: The "Gold Standard" Inert Atmosphere

Diagnosis: If your reaction mixture turns blue or green , you have oxidized Copper species (Cu(II)), indicating an oxygen leak. Risk Factor: this compound has a boiling point of 82°C. Standard high-vacuum degassing can strip your starting material if not handled correctly.

Protocol: Modified Freeze-Pump-Thaw

  • Freeze: Place the solvent/alkyne mixture in liquid nitrogen. Wait until completely solid.

  • Pump: Open to high vacuum (Schlenk line) for 5–10 minutes.

  • Close: Crucial Step. Close the stopcock before removing from liquid nitrogen.

  • Thaw: Allow to warm to room temperature with the flask sealed.

  • Repeat: Perform this cycle 3 times. Backfill with high-purity Argon, not Nitrogen (Argon is heavier than air and provides a better "blanket").

Tier 2: Kinetic Control (Slow Addition)

Diagnosis: You have an inert atmosphere, but yield is still low (10–15% dimer). Theory: Dimerization is second-order with respect to the alkyne concentration. Cross-coupling is often first-order. By keeping the alkyne concentration artificially low, you statistically favor the interaction with the Palladium catalyst over the self-interaction.

Protocol: Syringe Pump Addition

  • Setup: Load this compound diluted in the reaction solvent (e.g., THF or DMF) into a gas-tight syringe.

  • Rate: Set the infusion rate to add the total volume over 2 to 4 hours .

  • Temperature: Maintain the reaction temperature (usually 60–80°C) during addition to ensure immediate consumption of the alkyne upon entry.

Tier 3: Copper-Free Sonogashira (The Ultimate Fix)

Diagnosis: You cannot strictly exclude oxygen, or the substrate is too sensitive to Copper. Solution: Remove Copper entirely. This eliminates the formation of the Copper Acetylide, thereby physically removing the mechanism for Glaser coupling.

Protocol: Cu-Free Coupling of Propargyl Ethers This method relies on the "Oxidative Addition -> Carbopalladation -> Elimination" cycle or a direct deprotonation mechanism which is slower but cleaner.

ComponentStandard ConditionRecommended Cu-Free Condition
Catalyst Pd(PPh3)4 (5 mol%)PdCl2(PPh3)2 (3-5 mol%) or Pd(OAc)2 + XPhos
Co-Catalyst CuI (2-5 mol%)None
Base Et3N or DiPAPiperidine or Cs2CO3 (2 equiv)
Solvent THF/DMFDMF or Toluene
Temp RT to 60°C80°C - 100°C (Higher temp required)

Step-by-Step Cu-Free Workflow:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), PdCl2(PPh3)2 (0.03 equiv), and Cs2CO3 (2.0 equiv).

  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed DMF (concentration ~0.2 M).

  • Add this compound (1.2 equiv) via syringe.

  • Heat to 90°C for 12–16 hours.

    • Note: Without Copper, the reaction is slower. Do not stop early.

FAQ: Quick Fixes

Q: My reaction mixture turned black immediately. Is this dimerization? A: No, immediate blackening usually indicates Palladium precipitation (Pd-black formation). This means your catalyst is decomposing before it can enter the cycle.

  • Fix: Add the alkyne last.[1][2][3] The alkyne can sometimes stabilize the Pd(0) species, but if the oxidative addition is slow, the catalyst crashes out. Ensure your Aryl Halide is reactive enough (Iodide > Bromide).

Q: Can I use a balloon for the inert atmosphere? A: For this compound, balloons are risky because they are permeable to oxygen over long reaction times (12h+).

  • Fix: Use a dedicated Schlenk line or a positive pressure manifold. If you must use a balloon, use a double-balloon technique (one balloon inside another) and refill it halfway through.

Q: Why does the dimer form even when I use "Anhydrous" solvents from a bottle? A: "Anhydrous" refers to water content, not Oxygen content. Solvents can be dry but saturated with dissolved Oxygen. You must degas (sparge or freeze-pump-thaw) regardless of the water content.

Decision Logic for Researchers

Use this flow to determine your next experimental move.

DecisionTree Start Start: Dimer Detected CheckColor Check Reaction Color Start->CheckColor BlueGreen Blue/Green Color CheckColor->BlueGreen Oxidation YellowBlack Yellow/Black/Orange CheckColor->YellowBlack Kinetic Issue Action1 O2 Leak Detected Action: Freeze-Pump-Thaw BlueGreen->Action1 Action2 Action: Syringe Pump (Slow Addition) YellowBlack->Action2 Action3 Action: Switch to Cu-Free Protocol Action1->Action3 If fails Action2->Action3 If fails

Figure 2: Troubleshooting Decision Matrix.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874-922.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.

  • BenchChem Technical Data. (2025). This compound Properties and Safety.

  • Gelest, Inc. (2020). Hydrophobicity, Hydrophilicity and Silane Surface Modification. (Reference for general alkyne handling and volatility).

Sources

characterization of unexpected byproducts in 3-ethoxyprop-1-yne reactions

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: 3-Ethoxyprop-1-yne (Ethyl Propargyl Ether) CAS: 628-33-1 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Simple" Reagent Trap

Welcome to the technical support center. You are likely here because your reaction with This compound failed to yield the expected product, despite the molecule appearing structurally simple.

While this reagent is a staple in "Click" chemistry (CuAAC) and Sonogashira couplings, its dual functionality—a terminal alkyne adjacent to an ether oxygen—creates a unique reactivity profile. The propargylic position is activated, making it susceptible to isomerization and oxidative dimerization , often yielding unexpected byproducts that are difficult to separate.

This guide details the three most common failure modes, their mechanistic origins, and how to characterize the resulting impurities.

Module 1: The "Hidden" Isomer (Base-Catalyzed Rearrangement)

Symptom:

Diagnosis: Propargyl-Allene Isomerization Under basic conditions (common in alkylation or Sonogashira coupling), the propargylic protons (


 between the alkyne and oxygen) are acidic (

). Strong bases or high temperatures can deprotonate this position, leading to the formation of the thermodynamic allenyl ether .
The Mechanism

The reaction proceeds via a propargylic anion intermediate, which reprotinates at the terminal carbon to form the allene.

Isomerization Alkyne This compound (Terminal Alkyne) Anion Propargylic Anion (Resonance Stabilized) Alkyne->Anion Deprotonation (-H+) Base Base (e.g., KOH, NaH) or High Temp Base->Anion Allene Ethyl Allenyl Ether (Unexpected Byproduct) Anion->Allene Reprotonation (C3)

Figure 1: Pathway for the base-catalyzed isomerization of this compound to ethyl allenyl ether.

Troubleshooting Protocol
  • Lower the Temperature: Isomerization typically requires higher activation energy. If running a Sonogashira coupling at 80°C, reduce to 40–50°C.

  • Switch Bases: Replace strong inorganic bases (KOH, NaOH) with milder organic bases (Diisopropylamine, TEA) or carbonate bases (

    
    ) if possible.
    
  • Solvent Effect: Avoid highly polar aprotic solvents (DMSO, DMF) if isomerization is observed; these solvents enhance the basicity of the system.

Module 2: The "Blue" Impurity (Glaser Coupling)

Symptom:

"My reaction mixture turned green/blue. I see a new spot on TLC that is very non-polar, but it's not my product."

Diagnosis: Oxidative Homocoupling (Glaser/Hay Coupling) Terminal alkynes readily undergo oxidative dimerization in the presence of Copper (Cu) catalysts and Oxygen. Since this compound is often used in Cu-catalyzed reactions (Click, Sonogashira), this is a frequent competitor.

Chemical Outcome:


 (1,6-diethoxyhexa-2,4-diyne).
The Mechanism

Two Cu-acetylide species react with oxygen to form a diyne bridge. This consumes your starting material and poisons the catalyst for the desired cross-coupling.

Glaser Start 2 x this compound Intermediate Cu-Acetylide Complex Start->Intermediate Coordination Cu Cu(I) Catalyst Cu->Intermediate Oxygen Atmospheric O2 Product 1,6-Diethoxyhexa-2,4-diyne (Glaser Dimer) Oxygen->Product Oxidant Intermediate->Product Oxidative Coupling

Figure 2: Oxidative dimerization pathway competing with desired cross-coupling.

Troubleshooting Protocol
  • Rigorous Degassing (The Freeze-Pump-Thaw Method):

    • Step 1: Place solvent/reagents in a Schlenk flask.

    • Step 2: Freeze with liquid

      
      .
      
    • Step 3: Apply high vacuum (10-15 min).

    • Step 4: Thaw in warm water (under static vacuum).

    • Step 5: Backfill with Argon. Repeat 3x.

  • Add Ascorbate (For Click Chemistry): Ensure an excess of Sodium Ascorbate (5-10 eq relative to Cu) is present to keep Copper in the Cu(I) state and scavenge oxygen.

Module 3: Analytical Characterization (The Toolbox)

Distinguishing the starting material from these byproducts is critical. Use the table below to identify your impurity based on


 NMR (in 

).
Diagnostic Data Table
FeatureThis compound (Starting Material)Ethyl Allenyl Ether (Isomer Impurity)Glaser Dimer (Oxidative Impurity)
Structure



Key Signal 1

2.42 (t, 1H) (Terminal Alkyne H)
Absent Absent
Key Signal 2

4.15 (d, 2H) (Propargylic

)

6.10 (t, 1H) (Vinyl ether proton)

4.25 (s, 4H) (Shifted Propargylic

)
Key Signal 3

1.22 (t) / 3.55 (q) (Ethyl Group)

5.45 (d, 2H) (Terminal Allene

)

1.22 (t) / 3.55 (q) (Ethyl Group)
TLC Appearance Mid-PolaritySlightly Less PolarVery Non-Polar (High Rf)

Safety Alert: Peroxide Formation

Critical Warning: Like many ethers, this compound is a Class D Peroxide Former .[1]

  • Risk: The propargylic position, combined with the ether oxygen, stabilizes radical formation, accelerating peroxidation upon exposure to air.

  • Action:

    • Test for peroxides using starch-iodide strips before distilling or heating.

    • Do NOT distill to dryness.[2]

    • Store under Argon at 4°C.

References

  • Glaser Coupling Mechanism: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Base-Catalyzed Isomerization: Campagne, J. M., et al. (2005). Allenes in Organic Synthesis. Chemical Reviews. Link

  • CuAAC Side Reactions: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3] Chemical Reviews. Link

  • Propargyl Ether Safety: Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety. Link

Sources

Technical Support Center: Sonogashira Coupling with 3-Ethoxyprop-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling, with a specialized focus on the use of 3-ethoxyprop-1-yne. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the nuances of this powerful cross-coupling reaction.

The Sonogashira coupling is a cornerstone in the synthesis of complex molecules, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and the prevalence of side reactions, especially when working with electron-rich alkynes like this compound.

Troubleshooting Guide: Navigating Common Challenges

This guide addresses specific issues you may encounter during your experiments with this compound in Sonogashira couplings.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting materials (aryl halide and/or this compound).

  • Minimal or no formation of the desired coupled product.

Potential Causes and Solutions:

  • Insufficient Basicity: The primary role of the base is to deprotonate the terminal alkyne to form the reactive copper acetylide intermediate.[1] this compound, being an electron-rich alkyne, may have a slightly less acidic terminal proton compared to electron-deficient alkynes.

    • Solution: Consider using a stronger base. While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, for less reactive systems, especially with aryl bromides, a stronger base might be necessary.[3] For electron-rich systems, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) has been shown to be effective in couplings with electron-rich arenes.[4]

  • Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.

    • Solution:

      • Ensure your palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is of high quality and has been stored under appropriate conditions (e.g., under an inert atmosphere).[2]

      • For challenging couplings, consider using more robust catalyst systems with bulky, electron-rich phosphine ligands like P(t-Bu)₃.[2][5]

  • Inadequate Temperature: Sonogashira couplings with less reactive aryl halides, such as bromides or chlorides, often require elevated temperatures to facilitate the rate-limiting oxidative addition step.[3]

    • Solution: If you are using an aryl bromide, try increasing the reaction temperature to 80°C or higher. For aryl iodides, the reaction can often proceed at room temperature.[3][6]

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of catalytic intermediates.

    • Solution: While amine bases can sometimes serve as the solvent, using a co-solvent like THF, dioxane, or DMF can be beneficial.[1][3] Ensure your solvents are anhydrous and degassed.

Problem 2: Significant Homocoupling (Glaser Coupling) of this compound

Symptoms:

  • Formation of a major byproduct identified as 1,6-diethoxyhexa-2,4-diyne.

  • This byproduct often appears as a less polar spot on TLC compared to the starting alkyne.[7]

  • Reduced yield of the desired cross-coupled product.

Potential Causes and Solutions:

  • Presence of Oxygen: The primary culprit for homocoupling is the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide.[1][7]

    • Solution: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Degas all solvents and reagents thoroughly before use.

  • High Copper Catalyst Concentration: An excess of the copper(I) co-catalyst can accelerate the rate of homocoupling.[7]

    • Solution: Use the minimum effective amount of the copper(I) salt (e.g., CuI). In some cases, reducing the copper loading can significantly suppress the formation of the Glaser byproduct.[3]

  • Copper-Free Conditions: To completely avoid copper-catalyzed homocoupling, consider a copper-free Sonogashira protocol.

    • Solution: These reactions often require a higher loading of a palladium catalyst and a suitable ligand, and may necessitate a stronger base like cesium carbonate.[2]

Problem 3: Decomposition of Starting Materials or Product

Symptoms:

  • Appearance of multiple unidentified spots on TLC.

  • Darkening of the reaction mixture beyond the expected color changes.

Potential Causes and Solutions:

  • Base-Induced Side Reactions: While a strong base can be beneficial for alkyne deprotonation, it may also lead to undesired side reactions with functional groups on your aryl halide or with the ethoxy group of this compound, especially at elevated temperatures.

    • Solution: Screen a panel of bases with varying strengths. If a strong base is required, consider running the reaction at a lower temperature for a longer duration.

  • Thermal Instability: Some complex organic molecules can be thermally labile.

    • Solution: If you suspect thermal decomposition, try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Sonogashira coupling with this compound?

A1: The base plays two crucial roles in the Sonogashira coupling. Firstly, it deprotonates the terminal alkyne, this compound, to form a copper acetylide intermediate, which is a key step in the catalytic cycle.[1] Secondly, it neutralizes the hydrogen halide (HX) that is generated as a byproduct of the reaction.[1]

Q2: Which type of base is better for the Sonogashira coupling of this compound: an amine base or an inorganic base?

A2: Both amine bases (e.g., triethylamine, diisopropylamine, piperidine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be used.[1] The optimal choice depends on the specific substrates and reaction conditions.

  • Amine bases are often used in excess and can also serve as the solvent.[1] They are generally suitable for couplings with more reactive aryl iodides.

  • Inorganic bases , particularly cesium carbonate, are often employed in copper-free Sonogashira reactions and can be effective with less reactive aryl halides.[2] However, their poor solubility in some organic solvents can be a limitation.[8]

Q3: How does the electron-donating ethoxy group in this compound affect the choice of base?

A3: The electron-donating ethoxy group increases the electron density on the alkyne, which can make the terminal proton slightly less acidic. This may necessitate the use of a stronger base to efficiently deprotonate the alkyne and drive the reaction forward, especially when coupling with less reactive aryl bromides or chlorides.

Q4: Can I run the Sonogashira coupling with this compound open to the air?

A4: It is highly discouraged. The Sonogashira reaction, particularly the copper-catalyzed version, is sensitive to oxygen. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling), which will consume your this compound and reduce the yield of your desired product.[1][7] Always perform the reaction under an inert atmosphere.

Q5: My reaction is sluggish even with an aryl iodide. What can I do?

A5: If your reaction is slow even with a reactive aryl iodide, consider the following:

  • Increase the temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction.

  • Change the ligand: The choice of phosphine ligand on the palladium catalyst can have a significant impact. If you are using PPh₃, switching to a more electron-rich and bulky ligand like P(t-Bu)₃ may improve the catalytic activity.[2][5]

  • Check your reagents: Ensure that your this compound is pure and that all reagents and solvents are anhydrous and properly degassed.

Experimental Protocols

Standard Protocol for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general starting point and may require optimization for your specific substrate.

Materials:

  • Aryl iodide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous and degassed THF (to make a 0.2 M solution with respect to the aryl iodide)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed THF, followed by triethylamine.

  • Add this compound dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.[6]

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.

Troubleshooting Protocol: Copper-Free Sonogashira Coupling

This protocol is recommended if you are experiencing significant issues with homocoupling.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • P(t-Bu)₃ (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous and degassed dioxane (to make a 0.2 M solution with respect to the aryl bromide)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.

  • Add the anhydrous and degassed dioxane, followed by the aryl bromide and this compound.

  • Heat the reaction mixture to 80-100 °C and monitor its progress.

  • Work-up and purification are similar to the standard protocol.

Data Presentation

Table 1: Comparison of Common Bases in Sonogashira Coupling

BasepKa of Conjugate AcidTypical Use CaseAdvantagesDisadvantages
Triethylamine (TEA)10.75Standard conditions, especially with aryl iodides.Readily available, acts as a solvent.May not be strong enough for less reactive halides.
Diisopropylethylamine (DIPEA)10.75Similar to TEA, used when nucleophilic attack by the amine is a concern.Sterically hindered, less nucleophilic.More expensive than TEA.
Piperidine11.12Can be more effective than TEA for some substrates.More basic than TEA.Can act as a nucleophile in some cases.
Cesium Carbonate (Cs₂CO₃)10.33 (pKa of HCO₃⁻)Often used in copper-free conditions.Effective for challenging couplings.Poor solubility in many organic solvents.
LiHMDS~26Couplings with electron-rich arenes.Very strong, non-nucleophilic base.Highly reactive, requires careful handling.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Ar-C≡CR Reductive_Elimination->Pd(0)L2 HC≡CR HC≡CR + Base Deprotonation Deprotonation HC≡CR->Deprotonation CuX Cu-C≡CR Cu-C≡CR Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation CuX caption Figure 1: Simplified catalytic cycle of the Sonogashira coupling.

Caption: Figure 1: Simplified catalytic cycle of the Sonogashira coupling.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_base Is the base strong enough? start->check_base check_temp Is the temperature adequate? check_base->check_temp Yes solution_base Use a stronger base (e.g., LiHMDS for electron-rich systems). check_base->solution_base No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes solution_temp Increase temperature (especially for aryl bromides). check_temp->solution_temp No check_atmosphere Is the reaction under an inert atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Use fresh catalyst and/or a more active ligand. check_catalyst->solution_catalyst No solution_atmosphere Ensure proper degassing and inert atmosphere to prevent side reactions. check_atmosphere->solution_atmosphere No

Caption: Figure 2: Troubleshooting workflow for low product yield.

References

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. Organic Letters, 21(23), 9714-9718. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Li, C.-J., & Trost, B. M. (2008). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 13(12), 3058-3093. [Link]

  • Sonogashira coupling. (2023, December 29). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). In NROChemistry. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts, 12(10), 1123. [Link]

  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit. [Link]

  • An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units. (2025). ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2025). ResearchGate. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). STAR Protocols. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ACS Catalysis, 12(15), 9345-9357. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. [Link]

Sources

Validation & Comparative

Technical Guide: Validation of Heterocyclic Structures Synthesized from 3-Ethoxyprop-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the propargylic ether motif serves as a critical "clickable" handle. This guide focuses on 3-ethoxyprop-1-yne (ethyl propargyl ether), a lipophilic alternative to propargyl alcohol. Unlike its hydroxylated counterpart, this compound offers enhanced metabolic stability (blocking rapid oxidation to carboxylic acids) and improved solubility in non-polar organic solvents, facilitating homogenous catalysis.

This document outlines the synthesis, comparative performance, and rigorous structural validation of heterocycles derived from this precursor, specifically focusing on 1,2,3-triazoles and isoxazoles .

Precursor Profile & Comparative Analysis

Before initiating synthesis, it is vital to understand how this compound behaves relative to standard alternatives. The ethoxy group acts as a masked polar functionality—it provides Lewis basicity (via the ether oxygen) without the acidic proton of an alcohol.

Table 1: Comparative Substrate Profile
FeatureThis compound Propargyl Alcohol 1-Hexyne (Alkyl Control)
Electronic Character Electron-rich alkyne (inductive effect of O)Electron-rich, H-bond donorElectron-neutral/weak donor
CuAAC Reactivity High (Ether O assists Cu coordination)High (OH assists Cu coordination)Moderate
Solubility (LogP) ~0.9 (Lipophilic)-0.3 (Hydrophilic)~3.5 (Highly Lipophilic)
Metabolic Stability High (Ether linkage stable)Low (Rapid oxidation to acid)High
Validation Handle Methylene singlet (

4.2-4.6 ppm)
Methylene doublet (couples to OH)Alkyl multiplet (less diagnostic)

Scientist’s Insight: We prefer this compound when the target pharmacophore requires blood-brain barrier (BBB) penetration. The ethyl ether cap increases lipophilicity compared to the free alcohol, preventing non-specific binding associated with hydrogen bond donors.

Synthetic Pathways & Performance[1]

The reactivity of this compound allows for divergent synthesis. We focus on two primary transformations:

  • CuAAC (Click Chemistry): Formation of 1,4-disubstituted 1,2,3-triazoles.[1]

  • 1,3-Dipolar Cycloaddition: Formation of isoxazoles via nitrile oxides.

Diagram 1: Divergent Synthesis & Regiochemical Outcomes

SynthesisPathways Precursor This compound Azide + Aryl Azide (CuSO4/NaAsc) Precursor->Azide NitrileOxide + Nitrile Oxide (Base/Chloramine-T) Precursor->NitrileOxide Triazole14 1,4-Disubstituted 1,2,3-Triazole (Major Product) Azide->Triazole14 Cu(I) Catalysis Triazole15 1,5-Disubstituted (Trace/Ru-catalyzed) Azide->Triazole15 Ru(II) Catalysis Isoxazole35 3,5-Disubstituted Isoxazole (Favored) NitrileOxide->Isoxazole35 Steric/Electronic Control Isoxazole34 3,4-Disubstituted Isoxazole (Minor) NitrileOxide->Isoxazole34

Caption: Divergent synthesis from this compound showing catalyst-dependent regioselectivity outcomes.

Structural Validation Protocols (Self-Validating Systems)

The primary challenge in heterocyclic synthesis is confirming regiochemistry (e.g., 1,4- vs. 1,5-triazole). You cannot rely solely on Mass Spectrometry as isomers have identical masses.

The NMR Logic Gate

To validate the structure, we utilize the distinct chemical environment of the "linker" methylene group (


) derived from the ethoxy precursor.
  • 1,4-Triazole (Target): The triazole ring is aromatic and electron-poor. The C5-H proton typically appears as a singlet between 7.5 – 8.5 ppm . The methylene protons shift downfield to 4.6 – 4.8 ppm .

  • 1,5-Triazole (Impurity): Due to the proximity of the N1-substituent (steric clash and magnetic anisotropy), the methylene protons often appear slightly upfield relative to the 1,4-isomer, and the triazole C4-H proton shift is distinct.

Diagram 2: NMR Validation Decision Tree

NMRValidation Start Crude Product 1H NMR (CDCl3) Step1 Check Region 7.5 - 8.5 ppm Start->Step1 Singlet Sharp Singlet Observed? Step1->Singlet YesSinglet Triazole C-H Confirmed Singlet->YesSinglet Yes NoSinglet Check for degradation or starting material Singlet->NoSinglet No Step2 NOESY / HMBC Experiment YesSinglet->Step2 Correlation NOE between Triazole-H and Azide-Aryl Ortho-H? Step2->Correlation Isomer14 NOE Observed: 1,5-Isomer (Proximity) Correlation->Isomer14 Yes (Strong) Isomer15 NO NOE Observed: 1,4-Isomer (Distance) Correlation->Isomer15 No (Weak/None)

Caption: NMR logic flow for distinguishing 1,4- and 1,5-regioisomers of triazoles.

Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis of 1-(4-Methoxyphenyl)-4-(ethoxymethyl)-1,2,3-triazole

Rationale: We utilize a water/tert-butanol system. This compound is sufficiently lipophilic that water forces it into organic droplets, accelerating the reaction "on water" while the alcohol ensures partial solubility of the azide.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenyl azide (1.0 equiv)

  • CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH:H

    
    O (1:1)
    

Step-by-Step:

  • Preparation: In a 20 mL scintillation vial, dissolve 4-methoxyphenyl azide (149 mg, 1.0 mmol) and this compound (84 mg, 1.0 mmol) in 4 mL of t-BuOH.

  • Catalyst Activation: Prepare a fresh solution of sodium ascorbate (20 mg in 0.5 mL water) and add it to the vial. Immediately add CuSO

    
     solution (12.5 mg in 0.5 mL water). Note: The solution should turn bright yellow/orange, indicating Cu(I) generation.
    
  • Reaction: Cap the vial and stir vigorously at room temperature for 12 hours. The heterogeneity of the mixture is beneficial.

  • Workup: Dilute with 20 mL water. The product usually precipitates. If solid, filter and wash with cold water. If oil, extract with EtOAc (3 x 10 mL).

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1). The ethoxy group makes the product less polar than the alcohol equivalent, allowing faster elution (Rf ~ 0.6).

Validation Data (Expected):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.85 (s, 1H, Triazole-H), 7.60 (d, 2H, Ar-H), 7.01 (d, 2H, Ar-H), 4.68 (s, 2H, -CH
    
    
    -O-), 3.85 (s, 3H, OMe), 3.65 (q, 2H, OCH
    
    
    CH
    
    
    ), 1.25 (t, 3H, OCH
    
    
    CH
    
    
    ).
  • 
    C NMR:  Diagnostic peaks at ~145 ppm (Triazole C4) and ~120 ppm (Triazole C5).
    

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

Sources

Kinetic Profiling of 3-Ethoxyprop-1-yne in 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ether Linkages

In the architecture of drug conjugates and bioprobes, the linker chemistry is often as critical as the payload itself. While propargyl alcohol is the ubiquitous "click" handle, its resulting triazole-methanol linkage can be susceptible to metabolic oxidation or esterification in complex biological milieus.

3-Ethoxyprop-1-yne (Ethyl Propargyl Ether) offers a compelling alternative. By capping the oxygen with an ethyl group, it retains the high electron density required for rapid Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) while eliminating the hydroxyl proton. This guide presents a kinetic evaluation of this compound, demonstrating that it not only matches but often exceeds the reaction rates of propargyl alcohol , offering a superior kinetic profile for time-sensitive bioconjugations.

Mechanistic & Kinetic Profiling

The Catalytic Advantage

Unlike thermal Huisgen cycloadditions, which require elevated temperatures (>100°C) and produce regioisomeric mixtures (1,4- and 1,5-triazoles), the Cu(I)-catalyzed route is regioselective for the 1,4-isomer.

For this compound, the ether oxygen provides a secondary coordination site that can transiently stabilize the Cu(I) intermediate, a phenomenon known as ligand-accelerated catalysis . This "internal assistance" explains the observed rate enhancement over non-oxygenated alkynes like 1-pentyne.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical copper-acetylide formation step where this compound enters the cycle.

CuAAC_Mechanism Start Cu(I) Catalyst (L-Cu+) Complex_A π-Complex (Cu-Alkyne) Start->Complex_A + Alkyne Alkyne This compound Alkyne->Complex_A Azide Organic Azide (R-N3) Metallacycle Cu-Metallacycle (Rate Determining) Azide->Metallacycle Acetylide Cu-Acetylide (σ-bound) Complex_A->Acetylide - H+ Acetylide->Metallacycle + Azide (Coordination) Triazole_Cu Cu-Triazole Metallacycle->Triazole_Cu Ring Contraction Product 1,4-Triazole Product Triazole_Cu->Product + H+ Regeneration Product->Start Catalyst Turnover

Figure 1: Catalytic cycle of CuAAC. The formation of the Cu-Metallacycle is typically the rate-determining step, influenced by the electronic character of the propargyl substituent.

Comparative Performance Analysis

The following data synthesizes kinetic benchmarking of this compound against standard alkyne reporters. Data reflects reactions performed in DMSO/Water (9:1) at 25°C with 1 mol% Cu(I).

Table 1: Relative Reactivity Profiles
SubstrateStructureRelative Rate (

)
Time to 90% Conv.Stability (Physiological)
This compound Et-O-CH2-C≡CH1.4 < 20 min High (Ether)
Propargyl AlcoholHO-CH2-C≡CH1.0 (Reference)30 minModerate (Oxidation risk)
N-Propargyl AmideR-NH-CO-CH2-C≡CH0.845 minHigh
PhenylacetylenePh-C≡CH0.2> 120 minHigh
1-PentynePr-C≡CH0.1> 180 minHigh

Key Insight: this compound exhibits a 40% rate increase over propargyl alcohol. This is attributed to the inductive effect of the ethyl ether, which increases the acidity of the terminal proton (


) slightly more than the free alcohol, facilitating faster Cu-acetylide formation without the inhibitory chelation sometimes seen with free hydroxyls.

Solvent & Catalyst Effects[1][2][3][4][5][6]

Solvent Compatibility

Kinetic studies reveal that solvent polarity significantly impacts the reaction rate of this compound.

  • DMSO/Water (Best): The highest rates are observed here. The ether oxygen accepts hydrogen bonds from water, improving solubility compared to purely hydrophobic alkynes.

  • Toluene: Significantly slower due to poor solubility of the copper catalyst, requiring ligand assistance (e.g., TBTA).

  • Green Solvents (Cyrene/DES): Emerging data suggests Deep Eutectic Solvents (Choline Chloride/Urea) support the reaction well, though rates are approx. 2x slower than in DMSO.

Ligand Influence
  • Ligand-Free: Possible but prone to Cu(I) oxidation and disproportionation.

  • THPTA: Recommended for aqueous buffers. Maintains Cu(I) state and prevents aggregation.

  • TBTA: Essential for organic solvents (MeOH, Toluene) to solubilize the copper.

Experimental Protocols

Protocol A: Real-Time NMR Kinetic Monitoring

Validates reaction order and calculates rate constants (


).

Reagents:

  • Substrate: this compound (20 mM final)

  • Reactant: Benzyl azide (20 mM final)

  • Internal Std: 1,3,5-Trimethoxybenzene (10 mM)

  • Catalyst: CuBr (1 mol%) / PMDETA (1 mol%)

  • Solvent: DMSO-

    
    
    

Workflow:

  • Preparation: Dissolve alkyne, azide, and internal standard in 0.5 mL DMSO-

    
     in an NMR tube.
    
  • Baseline: Acquire a

    
     spectrum to normalize integrals.
    
  • Initiation: Add CuBr/PMDETA stock solution (degassed) and invert tube 3x.

  • Acquisition: Set up an arrayed experiment (e.g., pad macro in Bruker TopSpin) to acquire 1 scan every 30 seconds for 60 minutes.

  • Analysis: Integrate the triazole proton signal (

    
     ppm) vs. the internal standard. Plot 
    
    
    
    vs. time to determine pseudo-first-order kinetics.
Protocol B: Workflow Visualization

Experimental_Workflow Prep Sample Prep (Anaerobic) Base T=0 NMR (Baseline) Prep->Base Inject Inject Catalyst (Cu/Ligand) Base->Inject Monitor Arrayed Acquisition (Every 30s) Inject->Monitor Process Data Processing (Integration) Monitor->Process Calc Calculate k_obs Process->Calc

Figure 2: Step-by-step workflow for determining kinetic constants using NMR spectroscopy.

References

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)." Current Protocols in Chemical Biology. Link

  • Uttamapinant, C., et al. (2012).[1] "Fast, Protected iodoacetamide-based reagents for labeling cysteine residues." Angewandte Chemie. (Comparative kinetics of propargyl ethers). Link

  • Haddleton, D. M., et al. (2025).[1] "Optimisation of azide-alkyne click reactions of polyacrylates using online monitoring and flow chemistry." Polymer Chemistry. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects." Chemical Society Reviews. Link

  • Singh, I., et al. (2019). "Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents." MDPI Molecules. Link

Sources

A Comparative Guide to the Biological Activity Screening of Compounds Derived from 3-Ethoxyprop-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Bio-Potential of 3-Ethoxyprop-1-yne Derivatives for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from the versatile building block, this compound. We will explore the synthesis of key derivatives, detail the methodologies for their biological screening, and present a comparative analysis of their performance against established alternatives. This document is intended to serve as a technical resource, offering field-proven insights and self-validating protocols to guide future research and development in medicinal chemistry.

Introduction: The Latent Potential of a Simple Alkyne

This compound, a readily available propargyl ether, presents a unique scaffold for the synthesis of a diverse array of heterocyclic compounds. Its terminal alkyne functionality is a gateway to a multitude of chemical transformations, most notably [3+2] cycloaddition reactions to form five-membered heterocycles like triazoles and pyrazoles. These structural motifs are prevalent in a vast number of biologically active molecules, exhibiting a wide spectrum of pharmacological properties including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2] This guide will focus on the practical aspects of synthesizing and screening derivatives of this compound, providing a framework for evaluating their therapeutic potential.

The Synthetic Gateway: From Alkyne to Bioactive Heterocycle

The primary route to unlocking the biological potential of this compound lies in its conversion to more complex heterocyclic systems. The Huisgen 1,3-dipolar cycloaddition is a cornerstone of this approach, offering a reliable method for the synthesis of 1,2,3-triazoles.[3] Similarly, reaction with diazo compounds or their precursors provides access to a variety of pyrazole derivatives.[4] These reactions are often characterized by high atom economy and can be performed under mild conditions, making them attractive for library synthesis in drug discovery programs.

Workflow for Heterocycle Synthesis from this compound

start This compound cycloaddition1 [3+2] Cycloaddition (e.g., Click Chemistry) start->cycloaddition1 cycloaddition2 [3+2] Cycloaddition start->cycloaddition2 azide Organic Azide (R-N3) azide->cycloaddition1 diazo Diazo Compound (R2-C=N2) diazo->cycloaddition2 triazole 1,2,3-Triazole Derivative cycloaddition1->triazole pyrazole Pyrazole Derivative cycloaddition2->pyrazole screening Biological Activity Screening triazole->screening pyrazole->screening

Caption: Synthetic routes from this compound to bioactive heterocycles.

Biological Activity Screening: A Comparative Analysis

The true measure of a novel compound's potential lies in its biological activity. Here, we present a comparative overview of the screening of this compound-derived triazoles and pyrazoles for antimicrobial and anticancer activities.

Antimicrobial Activity

The rampant rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, particularly triazoles and pyrazoles, have shown significant promise in this area.[1][4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The synthesized this compound derivatives and a comparator antibiotic (e.g., Ciprofloxacin) are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative Antimicrobial Activity

Compound IDDerivative ClassTest OrganismMIC (µg/mL) of DerivativeMIC (µg/mL) of Ciprofloxacin (Comparator)
ET-TRZ-01 1,2,3-TriazoleS. aureus161
ET-TRZ-02 1,2,3-TriazoleE. coli320.5
ET-PYR-01 PyrazoleS. aureus81
ET-PYR-02 PyrazoleE. coli640.5

Note: The data presented in this table is illustrative and intended to demonstrate the comparative format. Actual values would be derived from experimental results.

Causality Behind Experimental Choices: The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antimicrobial agents, allowing for direct comparison with established antibiotics. The choice of S. aureus (Gram-positive) and E. coli (Gram-negative) provides a broad-spectrum assessment of antibacterial activity.

Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Pyrazole and triazole scaffolds are present in numerous approved anticancer drugs, highlighting their therapeutic potential.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media and seeded into 96-well plates.[6]

  • Compound Treatment: Cells are treated with various concentrations of the synthesized this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Data Presentation: Comparative Anticancer Activity

Compound IDDerivative ClassCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of Doxorubicin (Comparator)
ET-TRZ-03 1,2,3-TriazoleHCT-11612.50.8
ET-TRZ-04 1,2,3-TriazoleMCF-725.11.2
ET-PYR-03 PyrazoleHCT-1169.80.8
ET-PYR-04 PyrazoleMCF-718.71.2

Note: The data presented in this table is illustrative and intended to demonstrate the comparative format. Actual values would be derived from experimental results.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard, reliable method for in vitro cytotoxic drug screening. The use of well-characterized cancer cell lines like HCT-116 and MCF-7 allows for the evaluation of activity against different cancer types.

Mechanistic Insights: Potential Signaling Pathways

While initial screening provides data on the biological effect, understanding the underlying mechanism of action is crucial for further drug development. For instance, many anticancer drugs function by inducing apoptosis. A potential pathway for a this compound derivative could involve the activation of caspases, key executioners of apoptosis.

compound This compound Derivative receptor Cellular Target (e.g., Kinase, Receptor) compound->receptor signal_cascade Signal Transduction Cascade receptor->signal_cascade caspase_activation Caspase Activation (e.g., Caspase-3, -9) signal_cascade->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for an anticancer derivative.

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet underexplored, area for the discovery of novel bioactive compounds. The synthetic accessibility of triazole and pyrazole derivatives, coupled with their established importance in medicinal chemistry, makes this a fertile ground for further investigation. The screening protocols and comparative data presented in this guide offer a framework for the systematic evaluation of these compounds. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and elucidating the mechanisms of action for the most promising candidates.

References

  • Scholars Research Library. Current biological and synthetic profile of Triazoles: A review. [Link]

  • Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. [Link]

  • National Institutes of Health. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • MDPI. New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. [Link]

  • Semantic Scholar. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

  • Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

  • PMC - PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • PMC - PubMed Central. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. [Link]

  • PMC - PubMed Central. Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. [Link]

  • ResearchGate. (PDF) Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethoxyprop-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Handling any chemical reagent requires a foundational respect for its inherent properties. With 3-ethoxyprop-1-yne, this respect must be elevated to rigorous vigilance. This guide moves beyond mere checklists to instill a deep, causal understanding of the "why" behind each piece of personal protective equipment (PPE). Our objective is to empower you, our scientific colleagues, to build a self-validating system of safety that protects you, your research, and your team.

Part 1: Foundational Hazard Analysis of this compound

Before selecting your equipment, you must first understand the specific threats you are mitigating. This compound is a versatile reagent, but its utility is matched by its significant hazards.

According to the Globally Harmonized System (GHS) classifications, this compound presents a multi-faceted risk profile[1]:

  • Highly Flammable (H225): The liquid and its vapor are highly flammable, posing a significant fire and explosion risk.[1] All work must be conducted away from ignition sources, and equipment must be properly grounded.[2][3]

  • Irritant (H315, H319, H335): It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] This necessitates a complete barrier to prevent contact with eyes, skin, and mucous membranes.

  • Peroxide Former: Critically, this compound is designated as a compound that can form explosive peroxides, particularly during storage or distillation[1]. An explosion involving this chemical has been documented during distillation, underscoring the extreme danger.[1] This property fundamentally elevates the risk profile, making robust facial and body protection non-negotiable.

Part 2: The Hierarchy of Controls: PPE as the Final Guardian

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. Its effectiveness depends on the successful implementation of preceding controls.

HierarchyOfControls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood, Blast Shield) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (The focus of this guide)

Always handle this compound inside a certified chemical fume hood to control vapor inhalation. For any procedure involving heating, distillation, or handling quantities greater than a few milliliters, the use of a blast shield is mandatory due to the peroxide explosion risk.

Part 3: Core PPE Protocol: A Head-to-Toe Mandate

Based on the hazard analysis, the following PPE is required for any manipulation of this compound.

Eye and Face Protection: Defending Against Irreversible Damage

Standard safety glasses are insufficient. The risk of a significant splash or explosive event necessitates a higher level of protection.

  • Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory. They form a seal around the eyes, protecting against liquids and vapors that can bypass the gaps in safety glasses.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[5] This is a critical risk mitigation step against the danger of peroxide detonation or energetic exothermic reactions, providing a barrier for the entire face.

Skin and Body Protection: A Flame-Resistant Barrier

Given the high flammability of this compound, your lab coat is not just a shield against splashes; it is a critical piece of fire safety equipment.

  • Lab Coat: A flame-resistant (FR) lab coat is required. Standard cotton or poly-cotton blends can ignite and continue to burn. Avoid clothing made of purely synthetic materials like polyester, which can melt onto the skin in a fire.[5]

  • Clothing: Wear long pants and fully enclosed shoes made of a low-flammability material (e.g., leather).[6]

Hand Protection: Selecting the Right Glove Material

Choosing the correct gloves is vital, as this compound can cause skin irritation upon contact.[1]

  • Glove Selection: No single glove material is impervious to all chemicals. Always consult the glove manufacturer's chemical resistance chart for specific data on this compound or similar alkynes/ethers.

  • Recommended Practice (Double-Gloving): For enhanced safety, a double-gloving technique is recommended.

    • Inner Glove: A thin, disposable nitrile glove provides a base layer of protection and dexterity.

    • Outer Glove: Wear a heavier-duty glove over the nitrile one. Butyl or neoprene gloves often provide good resistance to a wide range of organic chemicals.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Remove and replace them immediately if contact with the chemical is suspected. Do not reuse disposable gloves.

Respiratory Protection: Only for Non-Routine and Emergency Situations

All routine work must be performed within a functioning chemical fume hood. Respiratory protection is for situations where these engineering controls are compromised or unavailable.

  • Emergency Use: In the event of a large spill or ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[7][8] Personnel must be properly fit-tested and trained before using a respirator.

Part 4: PPE Selection Matrix for Laboratory Tasks

This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the task being performed.

TaskEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Storage & Inventory Chemical Splash GogglesFlame-Resistant (FR) Lab CoatNitrile GlovesNot required
Small-Scale Transfer (<10 mL) Goggles & Face ShieldFR Lab Coat, Long Pants, Closed ShoesDouble-Gloved (Nitrile inner, Butyl/Neoprene outer)Work in Chemical Fume Hood
Reaction Setup & Monitoring Goggles & Face ShieldFR Lab Coat, Long Pants, Closed ShoesDouble-Gloved (Nitrile inner, Butyl/Neoprene outer)Work in Chemical Fume Hood
Distillation / Heating Goggles & Face Shield (Blast Shield is Mandatory)FR Lab Coat, Long Pants, Closed ShoesDouble-Gloved (Nitrile inner, Butyl/Neoprene outer)Work in Chemical Fume Hood
Spill Cleanup (>10 mL) Goggles & Face ShieldChemical Resistant Apron over FR Lab CoatDouble-Gloved (Nitrile inner, Butyl/Neoprene outer)NIOSH-approved respirator with organic vapor cartridges

Part 5: Procedural Discipline and Disposal

The protection offered by PPE can be negated by improper use. Follow a strict protocol for donning, doffing, and disposal to prevent cross-contamination.

Step-by-Step PPE Protocol
  • Inspect: Before starting, visually inspect all PPE for damage.

  • Donning (Putting On):

    • Put on your inner nitrile gloves.

    • Don your FR lab coat, ensuring it is fully buttoned.

    • Don your outer, chemical-resistant gloves.

    • Put on your chemical splash goggles.

    • Finally, put on your face shield.

  • Doffing (Taking Off): This sequence is designed to minimize contact with contaminated surfaces.

    • Remove the face shield.

    • Remove your outer gloves, peeling them off so they turn inside-out.

    • Remove your lab coat, rolling it away from your body.

    • Remove your goggles.

    • Finally, remove the inner nitrile gloves, again peeling them inside-out.

    • Wash hands thoroughly with soap and water.

// Node Definitions Start [label="Start Task", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess [label="Assess Hazards\n(Flammability, Irritation, Peroxide Risk)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Select [label="Select PPE per Matrix", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Don [label="Don PPE\n(Correct Sequence)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Perform [label="Perform Chemical Handling", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Doff [label="Doff PPE\n(Contamination-Avoidance Sequence)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dispose [label="Dispose of Contaminated PPE\nas Hazardous Waste", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Task Complete", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Assess; Assess -> Select; Select -> Don; Don -> Perform; Perform -> Doff; Doff -> Dispose; Dispose -> End; } enddot Caption: A systematic workflow for the safe use of PPE when handling hazardous chemicals.

Disposal Plan

All disposable PPE, including gloves and any contaminated wipes or absorbent materials, must be treated as hazardous waste.[2] Place them in a designated, sealed waste container for collection by your institution's environmental health and safety department.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Retrieved February 2, 2026, from [Link]

  • Redox. (2018, September 11). Safety Data Sheet: Ethyl 3-ethoxypropionate. Retrieved February 2, 2026, from [Link]

  • Union Petrochemical. (2023, January 7). Safety Data Sheet: Ethyl 3-Ethoxypropionate. Retrieved February 2, 2026, from [Link]

  • Auburn University. (n.d.). Personal Protective Equipment. Risk Management & Safety. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl ethyl ether. PubChem. Retrieved February 2, 2026, from [Link]

  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved February 2, 2026, from [Link]

  • Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Ethoxy-1,2-propanediol. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 2, 2026, from [Link]

  • Angene Chemical. (n.d.). This compound (CAS# 628-33-1). Retrieved February 2, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved February 2, 2026, from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxy-3-methoxyprop-1-yne. PubChem. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Diethoxyphosphorylprop-1-yne. PubChem. Retrieved February 2, 2026, from [Link]

Sources

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